N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13387392
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15(8-7-14)12-5-6-12/h2-4,9,12H,5-8,10,14H2,1H3 |
| Standard InChI Key | BCCOKYMIZYMJQC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN(CCN)C2CC2 |
| Canonical SMILES | COC1=CC=CC(=C1)CN(CCN)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
N1-cyclopropyl-N1-(3-methoxybenzyl)-ethane-1,2-diamine (C13H20N2O) features a molecular weight of 220.31 g/mol. Its structure comprises:
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A cyclopropyl ring attached to one nitrogen atom of the ethane-1,2-diamine core.
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A 3-methoxybenzyl group bonded to the same nitrogen, introducing aromaticity and electron-donating methoxy substituents.
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A primary amine group at the second nitrogen position.
Key Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to amine functionality. |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) |
| pKa (Amine Groups) | ~8.5–10.5 (typical for aliphatic amines) |
The 3-methoxybenzyl group enhances solubility in organic media compared to unsubstituted benzyl analogs, while the cyclopropyl ring imposes steric constraints that may affect conformational flexibility.
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis of N1-cyclopropyl-N1-(3-methoxybenzyl)-ethane-1,2-diamine can be achieved via a two-step nucleophilic substitution strategy:
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Step 1: Preparation of 3-Methoxybenzyl Chloride
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Chlorination of 3-methoxybenzyl alcohol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5):
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Yield: ~85–90% under anhydrous conditions.
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Step 2: Alkylation of N1-Cyclopropylethane-1,2-Diamine
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Reaction of N1-cyclopropylethane-1,2-diamine with 3-methoxybenzyl chloride in the presence of a base (e.g., K2CO3):
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–25°C to minimize side reactions.
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Alternative Pathways
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Reductive Amination: Condensation of 3-methoxybenzaldehyde with N1-cyclopropylethane-1,2-diamine followed by reduction using NaBH4 or H2/Pd-C.
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Microwave-Assisted Synthesis: Accelerated reaction kinetics under microwave irradiation, reducing reaction times by 50–70%.
Reactivity and Functionalization
Amine-Derived Reactions
The primary and secondary amine groups enable diverse derivatization:
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Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.
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Schiff Base Formation: Condensation with aldehydes/ketones produces imines, useful as ligands in coordination chemistry.
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Mannich Reactions: Formation of β-amino ketones via three-component reactions.
Electrophilic Aromatic Substitution
The 3-methoxybenzyl group undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group due to its strong electron-donating effect.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 6.8–7.2 (m, Ar-H), δ 3.8 (s, OCH3), δ 2.7–3.1 (m, N-CH2), δ 0.5–1.2 (m, cyclopropyl) |
| 13C NMR (100 MHz, CDCl3) | δ 159.5 (OCH3), δ 130–140 (Ar-C), δ 55.2 (N-CH2), δ 8–12 (cyclopropyl) |
| MS (ESI+) | m/z 221.2 [M+H]+ |
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N1-Cyclopropyl-N1-(4-methoxybenzyl)-ethane-1,2-diamine | Methoxy at para position | Higher solubility, reduced CNS penetration |
| N1-Cyclopropyl-N1-(3-nitrobenzyl)-ethane-1,2-diamine | Nitro group instead of methoxy | Enhanced antibacterial activity |
| N1-Cyclopropyl-N1-benzyl-ethane-1,2-diamine | No substituents on benzyl | Lower metabolic stability |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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MAO inhibitors.
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Serotonin reuptake inhibitors (SSRIs).
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Antiparasitic agents.
Material Science
Functionalization with polymerizable groups (e.g., acrylates) enables incorporation into epoxy resins or conductive polymers.
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